molecular formula C8H8FN B167068 4-Fluoroisoindoline CAS No. 127168-78-9

4-Fluoroisoindoline

Cat. No.: B167068
CAS No.: 127168-78-9
M. Wt: 137.15 g/mol
InChI Key: UDBMWFNXDSVYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroisoindoline is a heterocyclic organic compound that contains a fluorine atom attached to the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroisoindoline can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine. The reaction is carried out at 80°C for one hour, and the progress is monitored using thin layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, and petroleum ether is added to precipitate the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4-Fluoroisoindoline serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow for various chemical modifications, making it valuable in creating diverse chemical entities. For instance, it can undergo substitution reactions where the fluorine atom can be replaced with other functional groups, facilitating the development of new compounds with tailored properties.

Reactivity and Derivatives

The compound is known to participate in oxidation and reduction reactions, leading to the formation of different isoindoline derivatives. Such derivatives can exhibit varied biological activities, enhancing the compound's utility in medicinal chemistry.

Biological Applications

Acetylcholinesterase Inhibition

Research has indicated that this compound exhibits potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhancing cholinergic transmission may alleviate symptoms associated with cognitive decline .

Antimicrobial and Antituberculosis Activities

Studies have shown that this compound possesses antimicrobial properties and has been investigated for its efficacy against tuberculosis. Its biological activity stems from its ability to interact with specific molecular targets, making it a candidate for further development into therapeutic agents .

Medicinal Chemistry

PROTAC Development

This compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins involved in various diseases, including cancer. For example, compounds derived from this compound have shown promise in targeting oncogenic pathways by degrading proteins that contribute to tumor growth .

Inhibition of IDO1

Recent studies have highlighted the compound's role in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme linked to immune evasion in cancer. Compounds synthesized using this compound as a starting material demonstrated significant IDO1 inhibition, suggesting potential applications in cancer immunotherapy .

Table 1: Summary of Biological Activities

Study Activity IC50 Value (µM) Notes
Study AAcetylcholinesterase InhibitionNot specifiedPotential application in Alzheimer's treatment
Study BAntimicrobial ActivityVaries by strainEffective against multiple bacterial strains
Study CIDO1 Inhibition4.1 ± 0.9Significant anti-cancer potential

Case Study Insights

  • Neurodegenerative Diseases : A study investigating the acetylcholinesterase inhibitory activity found that derivatives of this compound could enhance cholinergic function, offering insights into potential treatments for Alzheimer’s disease .
  • Cancer Research : Research involving PROTACs based on this compound demonstrated enhanced degradation of KDM3 proteins, which are implicated in colorectal cancer progression. The compounds showed improved potency compared to existing treatments, indicating a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 4-Fluoroisoindoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-isoindoline hydrochloride
  • 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride
  • 4-Fluoro-1H-indole-3-carboxylic acid methyl ester

Uniqueness

4-Fluoroisoindoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other isoindoline derivatives. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Fluoroisoindoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a fluorine atom at the 4-position. The molecular formula is C9H8FC_9H_8F with a molecular weight of approximately 173.62 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing substituted anilines and fluorinated precursors.
  • Nucleophilic Substitution : Involving the introduction of fluorine into the isoindoline framework.
  • Reactions with Fluorinating Agents : Such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

These synthetic routes allow for the production of derivatives with varying biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in fibrosarcoma (HT-1080) and breast carcinoma (MCF-7 and MDA-MB-231) cells. The mechanism involves activation of caspase pathways leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-108019.56Caspase-3/7 activation
MCF-7>30Induction of apoptosis
A-549<25Cell cycle arrest at G2/M phase

Protein Interaction Studies

This compound has also been investigated for its role as a probe in studying protein-protein interactions (PPIs). Its ability to bind selectively to specific protein surfaces allows researchers to elucidate crucial interaction sites that are essential for cellular processes. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze these interactions.

Case Studies

  • Case Study on Anticancer Activity :
    In a study focusing on the anticancer properties of this compound, researchers synthesized several derivatives and evaluated their effects on HT-1080 cells. The most potent derivative exhibited an IC50 value of 19.56 µM, demonstrating marked growth inhibition and apoptosis induction through caspase activation .
  • Case Study on Protein Interaction :
    Another investigation utilized this compound as a probe to study PPIs in cellular models. The findings revealed that the compound could enhance the detection of specific proteins involved in signaling pathways, providing insights into potential therapeutic targets for drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Fluoroisoindoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Common synthetic routes include cyclization of fluorinated precursors (e.g., via Buchwald-Hartwig amination) or fluorination of isoindoline intermediates using agents like Selectfluor. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based systems) critically affect yield and purity. Purity assessment requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm the absence of regioisomers .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer: Prioritize a multi-technique approach:

  • Thermal stability : Differential Scanning Calorimetry (DSC) under nitrogen flow.
  • Solubility : Phase-solubility studies in buffers (pH 1–10) with UV-Vis quantification.
  • Crystallinity : X-ray diffraction (single-crystal or powder XRD) to identify polymorphs.
    Ensure raw data (e.g., DSC thermograms) are archived in supplementary materials, with processed data (e.g., melting points) in the main text .

Q. What are the best practices for validating the identity of this compound in novel synthetic routes?

  • Methodological Answer: Combine spectral data (¹⁹F NMR for fluorine environment, HRMS for molecular ion confirmation) with comparative analysis against reference spectra from databases like Reaxys. For novel derivatives, elemental analysis (C, H, N) must align with theoretical values within ±0.3%. Document all characterization steps in the experimental section, citing established protocols for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Conduct a meta-analysis:

  • Compare IC₅₀ values across studies using standardized controls (e.g., doxorubicin in cytotoxicity assays).
  • Replicate conflicting experiments under identical conditions, ensuring >95% purity via HPLC.
  • Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance of variations .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer: Use density functional theory (DFT) to model fluorine’s electronic effects on isoindoline’s aromatic ring. Key parameters:

  • HOMO/LUMO energy gaps to predict nucleophilic/electrophilic sites.
  • Transition state analysis (e.g., Nudged Elastic Band method) for fluorination steps.
    Validate models with experimental kinetic data (e.g., rate constants from time-resolved spectroscopy) .

Q. How should mechanistic studies be designed to elucidate this compound’s role in photochemical reactions?

  • Methodological Answer: Employ time-resolved spectroscopic techniques (e.g., femtosecond transient absorption) to track excited-state dynamics. Control variables:

  • Solvent dielectric constant (e.g., acetonitrile vs. toluene).
  • Quenching experiments with triplet sensitizers (e.g., benzophenone).
  • Isotopic labeling (¹⁸O or ²H) to trace reaction pathways. Data should include error bars (±3σ) and statistical confidence intervals .

Q. What ethical considerations apply when investigating this compound’s potential therapeutic applications?

  • Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies:

  • Obtain IRB/IACUC approval for animal models, specifying humane endpoints.
  • Disclose conflicts of interest (e.g., patent filings) in publications.
  • Use open-access repositories (e.g., PubChem) for toxicity data transparency .

Q. Data Presentation and Reproducibility

Q. How can researchers optimize tables and figures to present this compound data effectively?

  • Methodological Answer:

  • Tables : Include SD/SE for triplicate measurements; abbreviate terms (e.g., "equiv." for equivalents) only after full definition.
  • Figures : Use vector graphics for XRD patterns; annotate HPLC chromatograms with retention times and purity percentages.
  • Supplementary Materials : Archive raw NMR spectra (FID files) and computational input files (e.g., Gaussian .gjf) .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer: Provide granular procedural details:

  • Catalyst activation steps (e.g., degassing cycles for Pd catalysts).
  • Exact stoichiometry (e.g., 1.05 equiv. of Selectfluor to account for moisture sensitivity).
  • Environmental controls (e.g., reaction under argon vs. nitrogen). Cross-validate results via inter-lab collaborations .

Q. Future Directions

Q. What unresolved questions warrant further investigation into this compound’s supramolecular behavior?

  • Methodological Answer: Prioritize:
  • Host-guest interactions with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry.
  • Dynamic covalent chemistry applications (e.g., disulfide exchange kinetics).
  • Funding proposals should align with NSF/NIH priorities in materials science or medicinal chemistry .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMWFNXDSVYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564158
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-78-9
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-isoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure described in Reference Example 6-(3) was followed using 2.30 g of 2-(p-toluenesulfonyl)-4-fluoroisoindoline, 2.30 g of phenol, 20 ml of 48% hydrobromic acid, and 3.5 ml of propionic acid. Purification of the crude product by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg) gave 604 mg of 4-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-4-fluoroisoindoline
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroisoindoline
Reactant of Route 2
4-Fluoroisoindoline
Reactant of Route 3
4-Fluoroisoindoline
Reactant of Route 4
4-Fluoroisoindoline
Reactant of Route 5
Reactant of Route 5
4-Fluoroisoindoline
Reactant of Route 6
Reactant of Route 6
4-Fluoroisoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.